Carmegliptin dihydrochloride Carmegliptin dihydrochloride Carmegliptin Dihydrochloride is the dihydrochloride salt form of carmegliptin, a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.
Brand Name: Vulcanchem
CAS No.: 813452-14-1
VCID: VC1937582
InChI: InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1
SMILES: COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl
Molecular Formula: C20H30Cl2FN3O3
Molecular Weight: 450.4 g/mol

Carmegliptin dihydrochloride

CAS No.: 813452-14-1

Cat. No.: VC1937582

Molecular Formula: C20H30Cl2FN3O3

Molecular Weight: 450.4 g/mol

* For research use only. Not for human or veterinary use.

Carmegliptin dihydrochloride - 813452-14-1

Specification

CAS No. 813452-14-1
Molecular Formula C20H30Cl2FN3O3
Molecular Weight 450.4 g/mol
IUPAC Name (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride
Standard InChI InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1
Standard InChI Key DDKJYXSAKVWFLS-LSKWAPIISA-N
Isomeric SMILES COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC.Cl.Cl
SMILES COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl
Canonical SMILES COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl

Introduction

Chemical Structure and Properties

Chemical Identity

Carmegliptin dihydrochloride is characterized by specific chemical identifiers that distinguish it from other compounds:

ParameterValue
CAS Number813452-14-1
Molecular FormulaC₂₀H₃₀Cl₂FN₃O₃
Molecular Weight450.4 g/mol
IUPAC Name(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride
InChIKeyDDKJYXSAKVWFLS-LSKWAPIISA-N

The compound consists of a complex structure featuring a benzo[a]quinolizin core with methoxy substitutions, connected to a pyrrolidinone ring that contains a fluoromethyl group. The molecular structure includes specific stereochemical configurations at several carbon centers (4S, 2S, 3S, 11bS), which are crucial for its biological activity . The dihydrochloride salt formation includes two chloride ions that neutralize the basic amine groups in the molecule.

Pharmacological Profile

Pharmacodynamics

Carmegliptin dihydrochloride acts as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This enzyme is responsible for the rapid degradation of incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, carmegliptin dihydrochloride extends the half-life of these incretin hormones, enhancing their biological effects.

The pharmacodynamic effects of carmegliptin include:

These effects make carmegliptin dihydrochloride particularly valuable in the treatment of type 2 diabetes, where maintaining optimal blood glucose levels is essential for preventing both acute complications and long-term vascular damage.

Pharmacokinetics

Absorption and Distribution

Carmegliptin has been characterized as an orally bioavailable compound, indicating effective absorption through the gastrointestinal tract following oral administration . Once absorbed, the compound shows extensive tissue distribution throughout the body, suggesting it can reach its target tissues effectively . This extensive distribution may contribute to its therapeutic efficacy by ensuring adequate concentrations at sites where DPP-4 is active.

Metabolism and Elimination

A notable characteristic of carmegliptin is that it is primarily excreted unchanged in both urine and bile . This excretion pattern suggests that the compound undergoes minimal metabolic transformation in the body, which may reduce the potential for drug-drug interactions that can occur with extensively metabolized medications. The dual elimination pathways (renal and biliary) provide redundant clearance mechanisms, which can be advantageous in patients with either renal or hepatic impairment.

Clinical Development

Carmegliptin has advanced to Phase II clinical trials for the treatment of type 2 diabetes mellitus . While the search results don't provide detailed outcomes from these trials, the progression to Phase II indicates that the compound demonstrated acceptable safety and preliminary efficacy in Phase I studies. Phase II trials typically involve larger patient populations and focus on determining the optimal dosing regimen and further characterizing the safety profile.

The development of carmegliptin represents part of ongoing efforts to improve upon existing DPP-4 inhibitors by potentially offering advantages in terms of:

  • Duration of action

  • Selectivity for DPP-4 over related enzymes

  • Efficacy in glucose lowering

  • Reduced side effect profile

  • Convenient dosing schedules

Comparative Analysis with Other DPP-4 Inhibitors

DPP-4 inhibitors constitute an established class of antidiabetic medications, with several compounds approved for clinical use worldwide. While the search results don't provide direct comparisons between carmegliptin dihydrochloride and other DPP-4 inhibitors, contextual information can be derived from the discussion of alogliptin, another DPP-4 inhibitor mentioned in the search results .

Like carmegliptin, alogliptin functions by inhibiting DPP-4, thereby increasing active incretin levels and enhancing glucose-dependent insulin secretion. Alogliptin has been approved in multiple countries, including Japan, China, Europe, and the United States, demonstrating the established therapeutic value of this class of medications .

The development of multiple DPP-4 inhibitors, including carmegliptin, reflects ongoing efforts to optimize this therapeutic approach, potentially addressing limitations of earlier compounds in terms of efficacy, safety, or pharmacokinetic properties. Each new compound in this class may offer specific advantages that could benefit particular patient populations or treatment scenarios.

QuantityPrice (€)
25 mg2,300.00
50 mg3,022.00
100 mg4,085.00

This commercial availability facilitates further research into the compound's properties and potential applications, both in diabetes treatment and potentially in other therapeutic areas where DPP-4 inhibition might prove beneficial.

Future Perspectives

The development of carmegliptin dihydrochloride represents ongoing innovation in the field of DPP-4 inhibitors for type 2 diabetes management. While the search results don't explicitly outline future research directions, several potential areas for further investigation can be identified:

  • Completion of Phase II trials and potential progression to Phase III

  • Investigation of long-term safety and efficacy

  • Exploration of potential benefits in specific patient subpopulations

  • Examination of effects beyond glycemic control, such as potential cardiovascular or renal benefits

  • Development of fixed-dose combinations with complementary antidiabetic medications

The continuing clinical development of carmegliptin could potentially lead to its approval and addition to the therapeutic armamentarium for type 2 diabetes, providing physicians and patients with additional treatment options for this prevalent metabolic disorder.

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